molecular formula C10H9BrN2O2S B8691856 2-Bromo-6-(sulfamoylamino)naphthalene

2-Bromo-6-(sulfamoylamino)naphthalene

Cat. No.: B8691856
M. Wt: 301.16 g/mol
InChI Key: UDMXFSNFBFJUOG-UHFFFAOYSA-N
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Description

While direct data on 2-Bromo-6-(sulfamoylamino)naphthalene is absent in the provided evidence, its structural analogs suggest it belongs to a class of brominated naphthalene derivatives functionalized with sulfonamide-related groups. Such compounds are typically synthesized for applications in medicinal chemistry, materials science, or as intermediates in organic synthesis. The sulfamoylamino group (–NHSO₂NH₂) likely enhances hydrogen-bonding capacity and solubility compared to simpler bromonaphthalenes .

Properties

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.16 g/mol

IUPAC Name

2-bromo-6-(sulfamoylamino)naphthalene

InChI

InChI=1S/C10H9BrN2O2S/c11-9-3-1-8-6-10(13-16(12,14)15)4-2-7(8)5-9/h1-6,13H,(H2,12,14,15)

InChI Key

UDMXFSNFBFJUOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1NS(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include bromonaphthalenes with sulfinyl, sulfonyl, hydroxyl, amino, or bromomethyl substituents. These modifications influence physical properties, reactivity, and applications.

Table 1: Comparative Analysis of Brominated Naphthalene Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Yield (%) Reference
2-Bromo-6-((2-fluorobenzyl)sulfinyl)naphthalene (8l) –SO–(2-fluorobenzyl) C₁₇H₁₃BrFOS 362.99 235–237 4.27 (d, J=13.2 Hz), 8.33 (s) 70.0
2-Bromo-6-((4-fluorobenzyl)sulfinyl)naphthalene (8n) –SO–(4-fluorobenzyl) C₁₇H₁₃BrFOS 362.99 195–197 4.17 (d, J=12.9 Hz), 8.33 (s) 89.1
2-Bromo-6-((3-chlorobenzyl)sulfinyl)naphthalene (8p) –SO–(3-chlorobenzyl) C₁₇H₁₃BrClOS 380.95 149–150 4.18 (d, J=12.9 Hz), 8.34 (s) 86.4
2-Bromo-6-(bromomethyl)naphthalene –CH₂Br C₁₁H₈Br₂ 300.00 N/A N/A N/A
6-Bromo-2-naphthol –OH C₁₀H₇BrO 223.07 N/A N/A N/A
6-Bromonaphthalen-2-amine –NH₂ C₁₀H₈BrN 222.08 N/A N/A N/A

Key Observations

Substituent Effects on Melting Points :

  • Sulfinyl derivatives (8l, 8n, 8p) exhibit higher melting points (149–237°C) compared to sulfonyl analogs (e.g., 9l: 130–132°C) . Fluorine substitution at the ortho position (8l) raises the melting point compared to para-fluorine (8n), likely due to steric and packing differences.
  • Bromomethyl-substituted naphthalenes (e.g., 2-Bromo-6-(bromomethyl)naphthalene) are liquid or low-melting solids, reflecting reduced crystallinity from flexible –CH₂Br groups .

Synthesis and Reactivity :

  • Sulfinyl/sulfonyl derivatives are synthesized via oxidation of sulfide precursors using H₂O₂ in acetic acid .
  • Bromination methods for naphthalenes (e.g., Br₂ in chlorinated solvents, N-bromosuccinimide) are critical for regioselectivity, though over-bromination can occur without careful control .

Spectral Characteristics :

  • ¹H NMR signals for sulfinyl protons (e.g., δ 4.27–4.43 ppm in 8l) are distinct from sulfonyl analogs (δ 4.79 ppm in 9l), aiding in structural identification .
  • Bromine atoms deshield adjacent protons, as seen in the aromatic δ 8.33–8.42 ppm range .

Functional Group Impact: Sulfamoylamino vs. – Amino vs. Bromomethyl: Amino groups (as in 6-Bromonaphthalen-2-amine) enable electrophilic substitution, while bromomethyl groups facilitate alkylation or cross-coupling reactions .

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